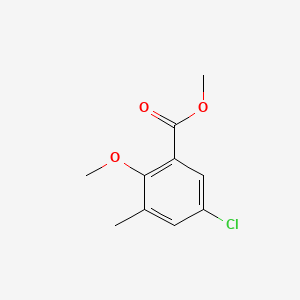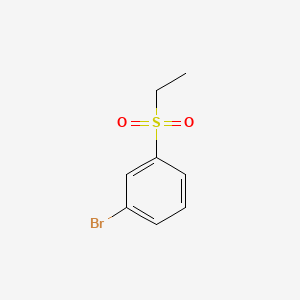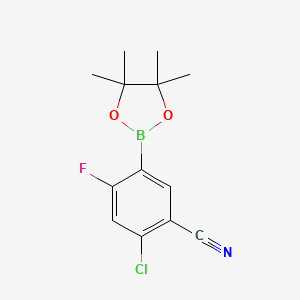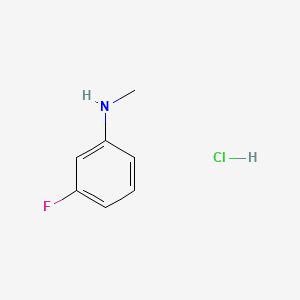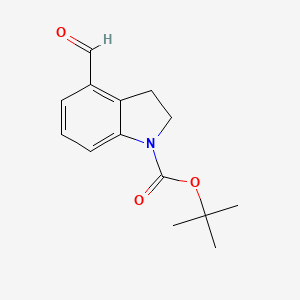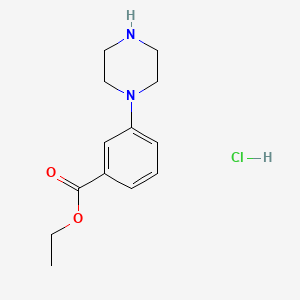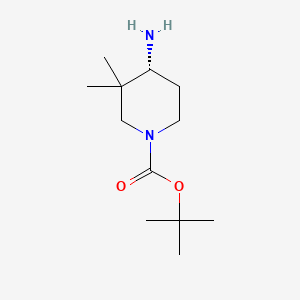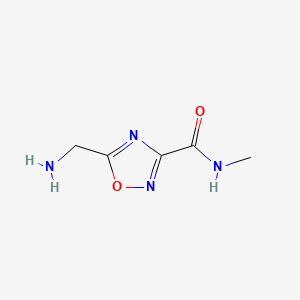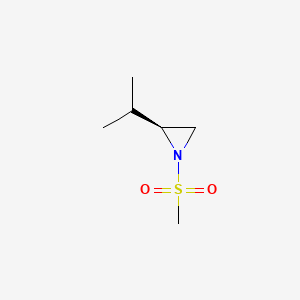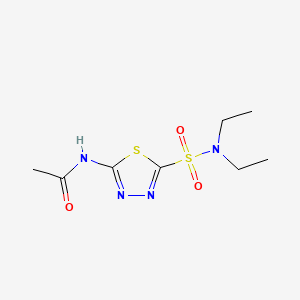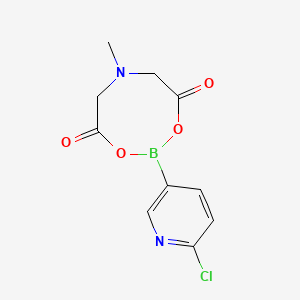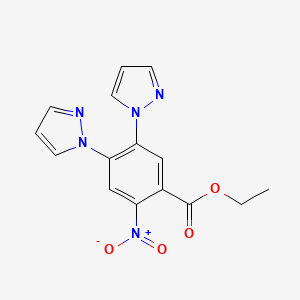
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is a chemical compound with the molecular formula C15H13N5O4 . It contains a total of 39 bonds, including 26 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 3 double bonds, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 2 Pyrazole groups .
Molecular Structure Analysis
The molecular structure of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate is characterized by several key features. It has a total of 39 bonds, including 26 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 3 double bonds, and 16 aromatic bonds . The molecule also contains 2 five-membered rings, 1 six-membered ring, 1 aromatic ester, 1 aromatic nitro group, and 2 Pyrazole groups .Physical And Chemical Properties Analysis
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate has a molecular weight of 327.3 . It appears as a white to yellow solid at room temperature . The compound has a storage temperature of +4°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate's applications in synthesis and chemical reactivity are foundational to its scientific utility. A study on the synthesis of p-Nitro-ethyl benzoate, which shares a structural similarity with Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, emphasizes the role of catalysts in achieving high yield and efficiency in organic synthesis processes. The research by Chen Lian-qing (2008) investigated potassium bisulfate as a catalyst, optimizing reaction conditions for maximal yield. This study illustrates the importance of catalyst selection and reaction optimization in the synthesis of complex organic compounds.
Hydrogen-Bonded Supramolecular Structures
The study of hydrogen-bonded supramolecular structures is another significant application area. Research on three substituted 4-pyrazolylbenzoates, which are closely related to Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate, demonstrated the ability of such compounds to form hydrogen-bonded supramolecular structures in one, two, and three dimensions. The work by J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell (2007) revealed intricate hydrogen bonding patterns, contributing to the understanding of molecular assembly and interaction in solid-state chemistry.
Antimicrobial Activity
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate's framework is instrumental in synthesizing compounds with potential antimicrobial properties. A study on the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines by Venkateswarlu Banoji et al. (2022) highlighted a facile synthetic method leading to compounds demonstrating significant antibacterial and antifungal activity. This research underscores the potential of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate derivatives in developing new antimicrobial agents.
Corrosion Inhibition
Additionally, derivatives of Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate have been explored as corrosion inhibitors. The study on pyranpyrazole derivatives as corrosion inhibitors for mild steel by P. Dohare et al. (2017) demonstrated that these compounds exhibit high efficiency in protecting mild steel against corrosion. This application is crucial for industrial processes, especially in metal pickling and preservation.
Propiedades
IUPAC Name |
ethyl 2-nitro-4,5-di(pyrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-2-24-15(21)11-9-13(18-7-3-5-16-18)14(10-12(11)20(22)23)19-8-4-6-17-19/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSVCOTZKCUFSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CC=N2)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Nitro-4,5-di(1-pyrazolyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)
